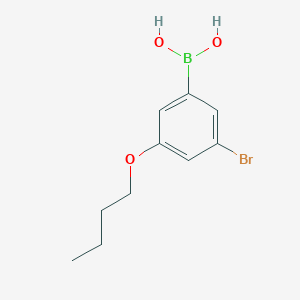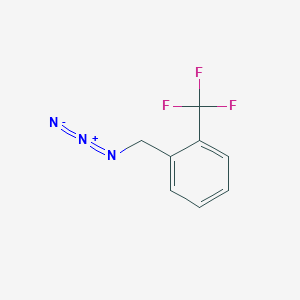
(3-Bromo-5-butoxyphenyl)boronic acid
Overview
Description
(3-Bromo-5-butoxyphenyl)boronic acid is a derivative of boronic acid, which is a class of organic compounds containing a trivalent boron atom associated with an alkyl substituent and two hydroxyl groups. While the specific compound of interest is not directly studied in the provided papers, boronic acids in general are known for their versatility in organic synthesis and their ability to form stable covalent bonds with various substrates, particularly in Suzuki coupling reactions .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of organolithium reagents or halodeboronation reactions. For instance, the synthesis of 3-borono-5-fluorobenzoic acid, a compound similar to the one of interest, was achieved using a two-step reaction process starting with an organolithium reagent . Additionally, the halodeboronation of aryl boronic acids has been demonstrated as a scalable method to produce various aryl halides, which could be applicable to the synthesis of this compound .
Molecular Structure Analysis
Boronic acids are characterized by their trivalent boron center. The molecular structure of these compounds has been extensively studied using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR, as well as computational methods like density functional theory (DFT) . These studies provide insights into the geometry, vibrational modes, and electronic properties of boronic acids, which are crucial for understanding their reactivity and interactions with other molecules.
Chemical Reactions Analysis
Boronic acids are known to participate in a variety of chemical reactions. They can act as catalysts in three-component reactions, as seen in the synthesis of α-sulfanyl-substituted indole-3-acetic acids . They are also used in cross-coupling reactions to create complex organic structures such as unsymmetrical biphenyls and terphenyls . The reactivity of boronic acids with nitrogen-containing compounds has been explored, leading to the formation of coordination adducts and zwitterions .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. The presence of electron-withdrawing or donating groups on the aryl ring can affect the acidity (pKa) and stability of the boronic acid. For example, diortho-substituted arylboronic acids with electron-withdrawing groups are prone to decomposition through protodeboronation . The boronic acid functional group also imparts certain solubility characteristics, which can be manipulated for use in various reactions and material applications .
Scientific Research Applications
Catalytic Applications
- Enantioselective Catalysis : Boronic acids, including derivatives like (3-Bromo-5-butoxyphenyl)boronic acid, are used in catalysis to facilitate highly enantioselective reactions. For example, they have been employed in aza-Michael additions, providing a pathway to densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Material Science and Sensing
- Fluorescent Chemosensors : Boronic acids are integral in developing fluorescent chemosensors for detecting biological substances, crucial for disease diagnosis and treatment. Their ability to interact with diols forms the basis of these sensors (Huang et al., 2012).
Synthetic Chemistry
- Suzuki-Miyaura Cross-Coupling Reactions : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. This reaction is essential for constructing complex organic molecules, including pharmaceuticals and materials (Kinzel, Zhang, & Buchwald, 2010).
Biomedical Applications
- Biomedical Applications : Boronic acid polymers, which could include derivatives of this compound, show promise in biomedical applications like HIV, obesity, diabetes, and cancer treatment. Their unique reactivity and solubility make them valuable in these areas (Cambre & Sumerlin, 2011).
Mechanism of Action
Target of Action
3-Bromo-5-butoxyphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group . In transmetalation, the boronic acid group of the compound is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound’s boronic acid group plays a crucial role in this process .
Result of Action
The primary result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Bromo-5-butoxyphenylboronic acid is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild conditions and is tolerant to various functional groups . Additionally, the presence of a palladium catalyst is crucial for the reaction to occur .
Future Directions
Biochemical Analysis
Biochemical Properties
(3-Bromo-5-butoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with the active sites of serine proteases, a class of enzymes that play critical roles in various physiological processes. The interaction between this compound and serine proteases involves the formation of a tetrahedral boronate ester, which mimics the transition state of the enzyme’s natural substrate, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by inhibiting specific enzymes involved in signal transduction. For instance, the inhibition of serine proteases can lead to altered cellular responses, including changes in gene expression and cellular metabolism. Additionally, this compound can affect cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with the active sites of target enzymes. This interaction involves the nucleophilic attack of the enzyme’s serine residue on the boronic acid, leading to the formation of a stable boronate ester. This covalent modification inhibits the enzyme’s activity by preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. The degradation products may have different biological activities, which can influence long-term cellular responses. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and altered cellular functions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects. These findings highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux and levels of specific metabolites can be influenced by this compound, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and excretion, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and quality control. Additionally, this compound can accumulate in the nucleus, affecting gene expression and chromatin structure .
properties
IUPAC Name |
(3-bromo-5-butoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7,13-14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWZXOTWNAQSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584765 | |
| Record name | (3-Bromo-5-butoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072951-84-8 | |
| Record name | B-(3-Bromo-5-butoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-5-butoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)






![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)



